

Application Note: Chiral Separation of Lercanidipine Enantiomers by Capillary Electrophoresis

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Compound of Interest

Compound Name: (S)-Lercanidipine

Cat. No.: B1674760

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Introduction

Lercanidipine is a calcium channel blocker used for the treatment of hypertension. It is a chiral compound and is commercially available as a racemic mixture of its two enantiomers, **(S)-lercanidipine** and (R)-lercanidipine. The pharmacological activity of lercanidipine is primarily associated with the (S)-enantiomer.[1] Therefore, the development of enantioselective analytical methods is crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis time, and low consumption of reagents and samples.[1] This application note details a validated capillary electrophoresis method for the enantioselective separation and quantification of lercanidipine enantiomers.

Principle of Separation

The chiral separation of lercanidipine enantiomers is achieved by adding a chiral selector to the background electrolyte in the capillary. Cyclodextrins (CDs) are commonly used chiral selectors in CE.[1] In this method, 2,3,6-o-methyl- β -cyclodextrin (TM- β -CD) is used. The principle of separation is based on the differential interaction between the lercanidipine enantiomers and the chiral selector, leading to the formation of diastereomeric inclusion complexes with different stabilities. This difference in stability results in different electrophoretic mobilities for the enantiomers, enabling their separation.[1] Lercanidipine, a basic compound, is positively charged at low pH, and the analysis is performed under conditions where the electroosmotic

flow is low, allowing for a longer interaction time between the analytes and the chiral selector.

[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the method validation and optimization experiments for the chiral separation of lercanidipine.

Table 1: Optimized Electrophoretic Conditions and Method Validation Parameters[1][2][3]

| Parameter | Value |
|-------------------------------|---|
| Instrumental Conditions | |
| Capillary | Fused-silica, 50 µm i.d., 60.2 cm total length (50.0 cm effective length) |
| Background Electrolyte | 200 mmol/L Sodium Acetate Buffer (pH 4.0) containing 10 mmol/L TM-β-CD |
| Applied Voltage | 25 kV |
| Temperature | 15°C |
| Injection | Hydrodynamic (0.5 psi for 10 seconds) |
| Detection | 237 nm |
| Method Validation | |
| Linearity Range | 12.5–100 µg/mL for each enantiomer |
| Correlation Coefficient (r) | ≥ 0.995 |
| Precision (RSD%) | < 5% (Intraday and Interday) |
| Accuracy (Relative Error, E%) | < 5% (Intraday and Interday) |

Table 2: Influence of Experimental Parameters on the Resolution of Lercanidipine Enantiomers[1][3]

| Parameter | Condition | Resolution (Rs) |
|-------------------------------|------------|-----------------|
| TM- β -CD Concentration | 5 mmol/L | ~1.2 |
| 10 mmol/L | ~1.6 | |
| 15 mmol/L | ~1.6 | |
| 20 mmol/L | ~1.5 | |
| Buffer Concentration | 100 mmol/L | ~1.3 |
| 150 mmol/L | ~1.5 | |
| 200 mmol/L | ~1.6 | |
| 250 mmol/L | ~1.5 | |
| Temperature | 15°C | ~1.6 |
| 20°C | ~1.4 | |
| 25°C | ~1.2 | |
| Applied Voltage | 15 kV | ~1.4 |
| 20 kV | ~1.5 | |
| 25 kV | ~1.6 | |
| 30 kV | ~1.5 | |

Experimental Protocols

1. Preparation of Solutions

- **Background Electrolyte (BGE):** Prepare a 200 mmol/L sodium acetate buffer by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 4.0 with acetic acid. Add 2,3,6-o-methyl- β -cyclodextrin (TM- β -CD) to the buffer to a final concentration of 10 mmol/L. Filter the solution through a 0.45 μ m filter before use.
- **Standard Stock Solution:** Prepare a stock solution of racemic lercanidipine at a concentration of 1 mg/mL in methanol.

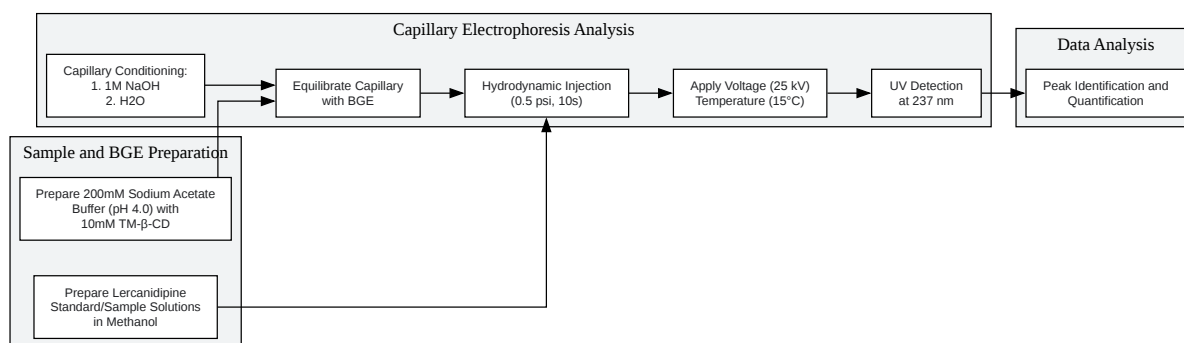
- Working Standard Solutions: Prepare working standard solutions for calibration by diluting the stock solution with methanol to obtain concentrations ranging from 12.5 to 100 µg/mL.[\[1\]](#)
[\[2\]](#)
- Sample Preparation (Tablets):
 - Weigh and finely powder ten lercanidipine tablets (10 mg declared content).[\[1\]](#)
 - Accurately weigh an amount of the powder equivalent to 10 mg of racemic lercanidipine and transfer it to a 10 mL volumetric flask.[\[1\]](#)
 - Add approximately 6 mL of methanol and sonicate for 10 minutes.[\[1\]](#)
 - Allow the mixture to rest for 10 minutes, then bring it to volume with methanol.[\[1\]](#)
 - Dilute 1.0 mL of this solution to 10 mL with methanol to obtain a final nominal concentration of 100 µg/mL.[\[1\]](#)
 - Filter the final solution through a 0.45 µm filter before injection.

2. Capillary Electrophoresis (CE) Method

- Instrument: A capillary electrophoresis system equipped with a UV detector.
- Capillary Conditioning:
 - At the beginning of the day, rinse the new capillary with 1.0 mol/L NaOH for 20 minutes, followed by deionized water for 20 minutes.[\[3\]](#)
 - Between runs, rinse the capillary with 0.1 mol/L NaOH for 2 minutes, deionized water for 2 minutes, and finally with the BGE for 5 minutes.
- Separation Conditions:
 - Set the capillary temperature to 15°C.[\[2\]](#)[\[3\]](#)
 - Apply a voltage of 25 kV.[\[2\]](#)[\[3\]](#)

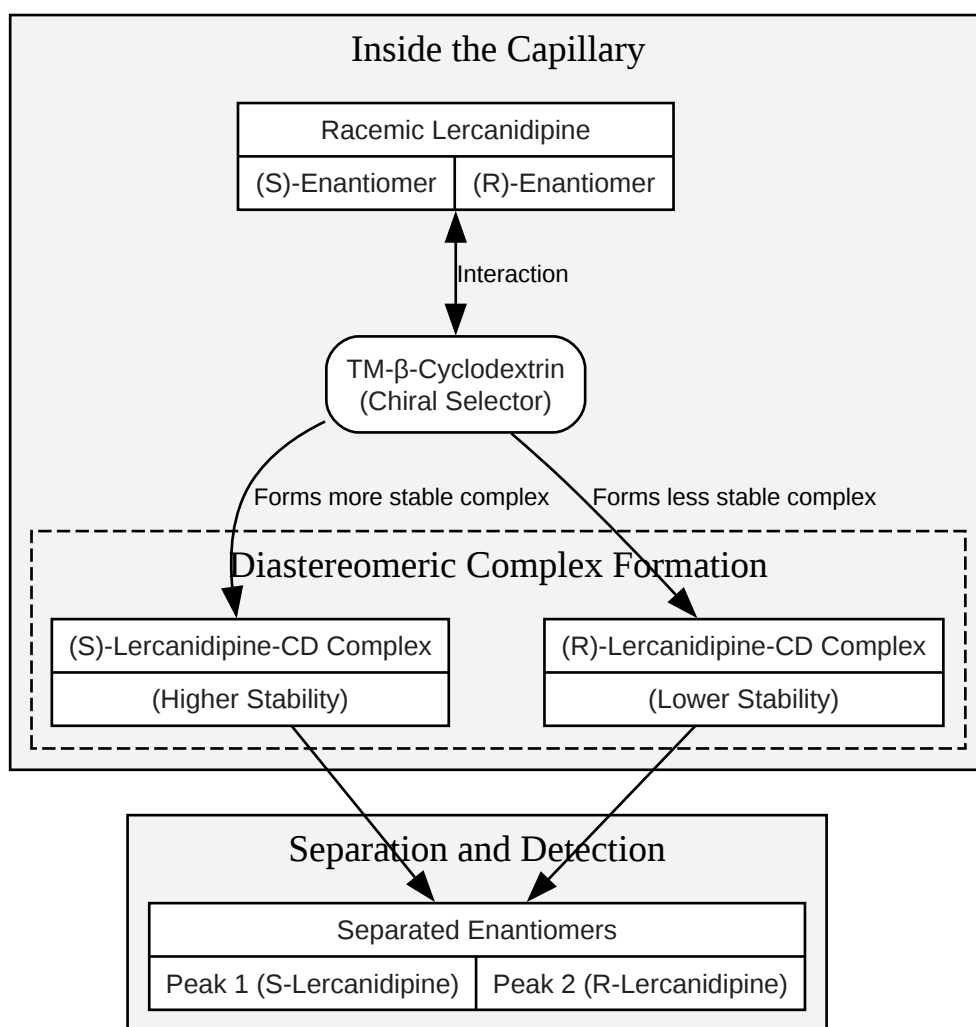
- Set the UV detector to a wavelength of 237 nm.[2][3]
- Injection:
 - Introduce the sample into the capillary using hydrodynamic injection at 0.5 psi for 10 seconds.[3]
- Data Analysis:
 - Identify the enantiomer peaks based on their migration times.
 - Quantify the enantiomers by constructing a calibration curve of peak area versus concentration for each enantiomer.

Visualizations



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Caption: Experimental workflow for the chiral separation of lercanidipine.



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Caption: Mechanism of chiral separation of lercanidipine enantiomers.

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References

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